2-(4-Ethylphenoxy)-N'-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenoxy group, a nitrophenyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of 4-ethylphenol, which is then reacted with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxides.
Scientific Research Applications
2-(4-Ethylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl group may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide
- 2-(4-Propylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide
Uniqueness
2-(4-Ethylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ethyl group, in particular, may influence its reactivity and interaction with biological targets differently compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C21H24N4O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[(E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H24N4O4/c1-2-16-5-8-18(9-6-16)29-15-21(26)23-22-14-17-7-10-19(20(13-17)25(27)28)24-11-3-4-12-24/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,23,26)/b22-14+ |
InChI Key |
YZHKZDAJPCAMFU-HYARGMPZSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.